trithiocarbonate chemical structure and properties
trithiocarbonate chemical structure and properties
An In-depth Technical Guide to Trithiocarbonates: Chemical Structure, Properties, and Applications
Introduction
Trithiocarbonates are a class of organosulfur compounds characterized by a central carbon atom bonded to three sulfur atoms, with the general formula RSC(=S)SR'. The trithiocarbonate group is a key functional moiety in various fields, most notably in polymer chemistry as a highly effective chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] This guide provides a comprehensive overview of the chemical structure, physical and chemical properties, and common experimental protocols related to trithiocarbonates, tailored for researchers and professionals in chemistry and drug development.
Chemical Structure and Bonding
The core of a trithiocarbonate is the CS₃²⁻ anion, which consists of a central carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms. This arrangement results in a trigonal planar geometry around the central carbon. The trithiocarbonate anion exhibits resonance, which delocalizes the negative charge across the three sulfur atoms, contributing to its stability and reactivity. Organic trithiocarbonates, or trithiocarbonate esters, are formed when the two singly bonded sulfur atoms are attached to organic groups (R and R').[2]
Caption: Resonance structures of the trithiocarbonate anion.
Physical and Spectroscopic Properties
The physical properties of trithiocarbonates can vary significantly depending on the nature of the R and R' substituents. Simple inorganic salts like sodium trithiocarbonate are typically colored crystalline solids, whereas organic trithiocarbonates can be yellow liquids or solids.[3][4][5]
Table 1: Physical Properties of Selected Trithiocarbonates
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Sodium Trithiocarbonate | CNa₂S₃ | 154.19[3] | Yellow needles[3] | 80[3] | Decomposes | Soluble in water; 5.55 g/100g in ethanol[3] |
| Dimethyl Trithiocarbonate | C₃H₆S₃ | 138.26[4] | Yellow liquid[4] | -3[4] | 101-102 (at 16 hPa)[4] | Insoluble in water |
| Ethylene Trithiocarbonate | C₃H₄S₃ | 136.25[5] | Yellow solid[5] | 37[5] | 95-105 (at 0.01 torr)[5] | Insoluble in water |
Spectroscopic techniques are essential for the characterization of trithiocarbonates. The thiocarbonyl (C=S) group gives rise to characteristic absorption bands in UV-Vis and IR spectroscopy. NMR spectroscopy is used to elucidate the full structure.
Table 2: Spectroscopic Data for Trithiocarbonate Characterization
| Technique | Characteristic Signal | Notes |
| UV-Vis Spectroscopy | π-π* transition: ~300-310 nmn-π* transition: Weaker, around 450-500 nm[6][7][8] | The exact wavelength and intensity are sensitive to the substituents and solvent polarity.[7] This absorbance is often used to quantify RAFT polymer end-groups.[6][7] |
| IR Spectroscopy | C=S stretch: Strong absorption around 1050-1250 cm⁻¹ | The C=S stretching frequency can be influenced by the surrounding structure. For esters, a sharp band is typically observed in the range of 1730–1750 cm⁻¹ for the C=O group.[2] |
| ¹³C NMR Spectroscopy | C=S carbon: Highly deshielded signal, typically in the range of δ = 215-230 ppm[9] | This downfield shift is a key diagnostic feature for the thiocarbonyl carbon in trithiocarbonates.[9] |
| ¹H NMR Spectroscopy | Signals correspond to the protons on the R and R' groups. Chemical shifts are influenced by proximity to the sulfur atoms.[10][11] | Provides information on the structure of the organic substituents attached to the trithiocarbonate core.[11] |
Chemical Properties and Reactivity
Stability
Trithiocarbonates exhibit moderate stability. They are generally stable under neutral and acidic conditions but are sensitive to bases, which can lead to hydrolysis.[10][12] The stability is also temperature-dependent, with degradation observed at elevated temperatures.[13] The hydrolytic degradation of some RAFT agents has been observed even under recommended storage conditions, affecting polymerization outcomes.[14][15] The structure of the R groups can influence stability; for instance, hydrophobic groups can form micelles in water, protecting the trithiocarbonate core from hydrolysis.[10][12]
Reactivity
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Nucleophilic Substitution: The trithiocarbonate anion is an excellent nucleophile and readily reacts with alkylating agents (e.g., alkyl halides) to form trithiocarbonate esters. This is a primary route for their synthesis.[16]
-
RAFT Polymerization: Trithiocarbonates are widely used as chain transfer agents (CTAs) in RAFT polymerization to synthesize polymers with controlled molecular weights and narrow dispersities.[1] The choice of the R and Z (SR') groups is crucial for controlling the polymerization of different monomer families.[1]
-
Complexation with Metals: As soft ligands, trithiocarbonates can bind to soft transition metal ions, a property utilized in applications like heavy metal precipitation.[16][17]
-
Redox Chemistry: The trithiocarbonate functional group can participate in redox reactions. For instance, they can act as photoredox catalysts under visible light irradiation in the presence of a tertiary amine to consume dissolved oxygen, enabling oxygen-tolerant polymerization reactions.[18]
-
End-Group Removal: After polymerization, the trithiocarbonate end-group, which is often colored, can be removed if desired. Common methods include aminolysis (reaction with amines to form thiols), thermal elimination, or radical-induced reduction.[19]
Experimental Protocols
General Synthesis of an Unsymmetrical Trithiocarbonate
This protocol describes a common one-pot synthesis method.[17][20][21]
Materials:
-
Thiol (R-SH)
-
Carbon disulfide (CS₂)
-
Base (e.g., sodium hydroxide, triethylamine)
-
Alkylating agent (R'-X, where X is a halide)
-
Solvent (e.g., water, isopropanol/water mixture)
Procedure:
-
Thiolate Formation: Dissolve the thiol (1.0 eq) in the chosen solvent system. Add the base (1.0-1.1 eq) portion-wise while stirring, often under an inert atmosphere (e.g., nitrogen) and cooling in an ice bath.
-
Trithiocarbonate Salt Formation: To the resulting thiolate solution, add carbon disulfide (1.0-1.2 eq) dropwise. The reaction mixture typically turns a deep red or yellow color, indicating the formation of the trithiocarbonate salt.[20] Allow the mixture to stir for 30-60 minutes.
-
Alkylation: Add the alkylating agent (1.0 eq) to the reaction mixture. The reaction is monitored by a color change and can be followed by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the product is isolated. This may involve extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
References
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- 2. Ester - Wikipedia [en.wikipedia.org]
- 3. sodium trithiocarbonate [chemister.ru]
- 4. Dimethyl trithiocarbonate - Wikipedia [en.wikipedia.org]
- 5. Ethylene trithiocarbonate - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. connectsci.au [connectsci.au]
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- 11. pubs.acs.org [pubs.acs.org]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sodium trithiocarbonate | 534-18-9 | Benchchem [benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. OPUS at UTS: Trithiocarbonates as intrinsic photoredox catalysts and RAFT agents for oxygen tolerant controlled radical polymerization - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. JP2007145841A - Synthesis of trithiocarbonate - Google Patents [patents.google.com]
